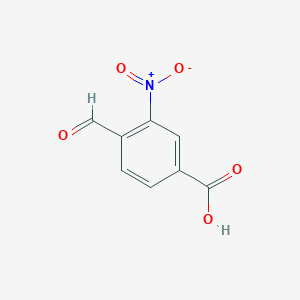

4-Formyl-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formyl-3-nitrobenzoic acid (CAS Number: 604000-99-9) is a chemical compound with the molecular formula C8H5NO5 . It is a yellow solid and belongs to the class of nitrobenzoic acids. The compound is used in various synthetic and research applications .

Synthesis Analysis

The synthesis of this compound involves several steps. One common route is the nitration of 4-nitrobenzoic acid, followed by oxidation. The methyl group in methylbenzene directs nitration preferentially to the 4 position, resulting in the formation of 4-nitrobenzoic acid. Subsequent oxidation with chromic acid converts 4-nitrobenzoic acid to this compound .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Luminescence in Lanthanide Ion-Based Coordination Polymers

4-Formyl-3-nitrobenzoic acid is used in the synthesis of luminescent lanthanide ion-based coordination polymers. The photophysics of these compounds, including their luminescence properties, have been extensively studied (de Bettencourt-Dias & Viswanathan, 2006).

Stability Analysis of Antitumoral Agents

This compound has been involved in the stability analysis of antitumoral agents, specifically through degradation studies to understand its stability under various conditions (de Freitas et al., 2014).

Sulfhydryl Group Determination

It has been synthesized for determining sulfhydryl groups in biological materials, enhancing understanding of their role in blood and other biological systems (Ellman, 1959).

Synthesis of 1-Methyl-4,5-dimethoxybenzimidazole Derivatives

This compound has been utilized in the synthesis of various derivatives with potential biological activity, demonstrating its significance in pharmaceutical chemistry (Zakhs, Strelets & Efros, 1970).

Crystallography and Polymorphism Studies

Studies on the crystallography and polymorphism of 4-nitrobenzoic acid have also been conducted to understand its structural properties in different forms (Dash, Singh & Thakur, 2019).

Paramagnetic Dirhenium Complexes

The compound plays a role in the formation of paramagnetic dirhenium complexes with nitrobenzoate ligands, which have potential applications in spectroscopy and cancer research (Mallick et al., 2017).

Solubility and Chemical Property Analysis

Solubility data and Abraham model solute descriptors for 4-nitrobenzoic acid derivatives have been established, contributing to the understanding of their chemical properties (Acree et al., 2017).

Synthesis Methods and Chemical Reactions

Research on novel synthesis methods and chemical reactions involving 4-nitrobenzoic acid and its derivatives has been conducted, highlighting its versatility in organic chemistry (Cai & Shui, 2005).

Safety and Hazards

- Safety Data Sheet : For detailed safety information, refer to the MSDS.

Propiedades

IUPAC Name |

4-formyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLYFQZZXYWIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)

![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide](/img/structure/B2734729.png)

![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)